molecular formula C15H16N2O B008771 3-amino-N-(3,4-dimethylphenyl)benzamide CAS No. 102630-89-7

3-amino-N-(3,4-dimethylphenyl)benzamide

Cat. No. B008771
M. Wt: 240.3 g/mol
InChI Key: HCRWFSZDROXVOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-amino-N-(3,4-dimethylphenyl)benzamide derivatives involves several chemical procedures aimed at introducing specific functional groups to achieve desired pharmacological properties. For instance, derivatives such as 4-amino-N-(2,6-dimethylphenyl)benzamide have been synthesized for their potent anticonvulsant activities, demonstrating the structural flexibility and chemical adaptability of this compound class (Lambert et al., 1995).

Molecular Structure Analysis

The molecular structure of 3-amino-N-(3,4-dimethylphenyl)benzamide derivatives is critical in determining their biological activities. Studies on structural analogs have shown that minor modifications can significantly affect their pharmacological profile. For example, the molecular conformation and crystallographic analysis of N-(2,6-dimethylphenyl)benzamide revealed specific orientations that might influence its interaction with biological targets (Gowda et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 3-amino-N-(3,4-dimethylphenyl)benzamide derivatives are essential for synthesizing and modifying these compounds for various applications. The Bischler-Napieralski reaction, for example, has been used to synthesize related structures, showcasing the chemical versatility of this compound class (Browne et al., 1981).

Physical Properties Analysis

The physical properties of 3-amino-N-(3,4-dimethylphenyl)benzamide derivatives, such as solubility, melting point, and stability, are crucial for their formulation and application. Research has shown that these compounds possess characteristics that facilitate their use in various biological studies and potential therapeutic applications. For instance, studies on similar compounds have reported on their high solubility and stability, which are desirable features for pharmaceutical compounds (Liaw et al., 2002).

Scientific Research Applications

Anticonvulsant Activity

Research into the anticonvulsant properties of N-(substituted)-4-aminobenzamides, including compounds structurally related to "3-amino-N-(3,4-dimethylphenyl)benzamide," has identified several potential antiepileptic agents. For example, compounds such as 3,4-diamino-N-(2,6-dimethylphenyl) benzamide have been synthesized and tested for their ability to inhibit seizures induced by pentylenetetrazole in rats, highlighting the therapeutic potential of benzamide derivatives in epilepsy management (Afolabi & Okolie, 2013).

Spectroscopic and Structural Studies

The structural and morphological characterization of compounds similar to "3-amino-N-(3,4-dimethylphenyl)benzamide" has been a subject of interest. Studies involving spectroscopic techniques, supported by quantum chemistry calculations, have been conducted on mefenamic acid polymorphs to understand their structural differences and potential applications. This research provides insights into the polymorphism and molecular structures of these compounds, which are crucial for their pharmacological efficacy and material science applications (Cunha et al., 2014).

Synthesis of New Compounds

The synthesis and biological evaluation of new compounds based on the benzamide structure, including "3-amino-N-(3,4-dimethylphenyl)benzamide," have been explored for various potential applications. These compounds have been characterized by their IR, 1H NMR, and mass spectral data, indicating a wide range of possible biological activities and applications in drug development. Such studies contribute to the development of novel therapeutic agents and advance our understanding of benzamide derivatives in medicinal chemistry (Noubade et al., 2009).

Future Directions

The future directions of “3-amino-N-(3,4-dimethylphenyl)benzamide” could involve its use in proteomics research , as well as the optimization of its synthesis process for improved yield and selectivity .

properties

IUPAC Name

3-amino-N-(3,4-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-6-7-14(8-11(10)2)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRWFSZDROXVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429189
Record name 3-amino-N-(3,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3,4-dimethylphenyl)benzamide

CAS RN

102630-89-7
Record name 3-amino-N-(3,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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